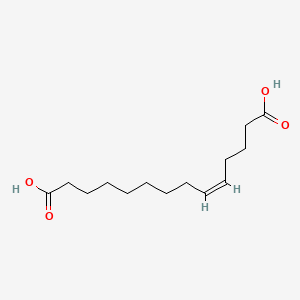

5-Tetradecenedioic acid, (5Z)-

Description

BenchChem offers high-quality 5-Tetradecenedioic acid, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tetradecenedioic acid, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128823-59-6 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(Z)-tetradec-5-enedioic acid |

InChI |

InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |

InChI Key |

ZUAMFASDJCGODP-HYXAFXHYSA-N |

Isomeric SMILES |

C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Precursor Supply

The initial step is to ensure a sufficient supply of the precursor, (Z)-5-tetradecenoic acid. This can be achieved in two primary ways:

Exogenous Feeding: The simplest approach is to supplement the culture medium with (Z)-5-tetradecenoic acid, which is then taken up by the bacteria and converted to the final product.

De novo Synthesis: A more integrated approach involves engineering E. coli to synthesize the precursor from a simple carbon source like glucose. This would require the co-expression of a Δ5-desaturase with specificity for myristoyl-ACP or myristoyl-CoA, alongside potential modifications to the native fatty acid synthesis machinery to enhance the production of C14 fatty acids.

Heterologous ω Oxidation Pathway

E. coli does not possess a native ω-oxidation pathway for long-chain fatty acids. Therefore, the entire three-step enzymatic cascade must be introduced from a donor organism, such as Yarrowia lipolytica or Pseudomonas putida. nih.gov This involves the heterologous expression of genes encoding:

A cytochrome P450 monooxygenase and its reductase partner.

An alcohol dehydrogenase or oxidase.

An aldehyde dehydrogenase.

The selection of these enzymes is critical, as their substrate specificity and activity will directly impact the efficiency of the pathway. acs.orgresearchgate.net

Enhancing Production Through Metabolic Engineering

Characterization of Key Biosynthetic Enzymes

The formation and metabolism of 5-Tetradecenedioic acid, (5Z)-, are contingent on the sequential action of several classes of enzymes. The initial steps involve the activation of fatty acid precursors, followed by terminal oxidation to form the dicarboxylic acid structure, and subsequent processing within peroxisomes.

Acyl-CoA Synthases Involved in Dicarboxylic Acid Activation

The metabolic journey of fatty acids and their derivatives, including dicarboxylic acids, begins with an essential activation step. This reaction is catalyzed by Acyl-CoA Synthetases (ACSs), also known as acyl-CoA ligases (EC 6.2.1.3). wikipedia.orgnih.gov These enzymes convert carboxylic acids into their corresponding acyl-CoA thioesters, a metabolically active form required for participation in both anabolic and catabolic pathways. aocs.orgwikipedia.org

The activation process is a two-step mechanism dependent on ATP: aocs.orgebi.ac.uk

Adenylation : The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi). aocs.orgebi.ac.uk

Thioesterification : Coenzyme A (CoA) attacks the acyl-AMP intermediate, displacing AMP and forming the final acyl-CoA product. aocs.org

While many ACSs act on monocarboxylic fatty acids, specific synthetases show high activity towards dicarboxylic acids. For instance, studies on Rhodopseudomonas palustris have identified several AMP-forming acyl-CoA synthetases (DcaA, DcaB, DcaC) that efficiently activate medium- to long-chain dicarboxylic acids, including C12 and C14 variants. asm.org In the yeast Saccharomyces cerevisiae, long-chain acyl-CoA synthetase Faa1p is a principal enzyme in fatty acid activation, with a preference for cis-monounsaturated fatty acids. nih.gov The activation of dicarboxylic acids is a prerequisite for their subsequent degradation via β-oxidation. researchgate.net

Table 1: Overview of Acyl-CoA Synthetase (ACS) Reaction

| Step | Description | General Equation |

|---|---|---|

| 1. Adenylation | Formation of an enzyme-bound acyl-AMP intermediate from the fatty acid and ATP. | Fatty Acid + ATP ⇌ Acyl-AMP + PPi |

| 2. Thioesterification | Transfer of the acyl group from AMP to the thiol group of Coenzyme A. | Acyl-AMP + CoA-SH ⇌ Acyl-S-CoA + AMP |

| Overall Reaction | ATP-dependent conversion of a fatty acid to its activated acyl-CoA form. | Fatty Acid + CoA + ATP ⇌ Acyl-CoA + AMP + PPi |

Oxidoreductases and Hydroxylases Governing Omega-Oxidation

The generation of a dicarboxylic acid from a fatty acid precursor is accomplished through the omega (ω)-oxidation pathway. wikipedia.org This metabolic route, primarily active in the smooth endoplasmic reticulum of liver and kidney cells, oxidizes the terminal methyl (ω) carbon of a fatty acid. wikipedia.orgallen.in It serves as an alternative to the more common β-oxidation pathway, especially for medium-chain fatty acids or when β-oxidation is impaired. wikipedia.orgmicrobenotes.com

The ω-oxidation pathway involves a sequence of three enzymatic reactions:

Hydroxylation : A hydroxyl group is introduced at the ω-carbon by a cytochrome P450 monooxygenase, also known as a fatty acid omega-hydroxylase. allen.inmicrobenotes.comwikipedia.org This reaction requires molecular oxygen (O₂) and NADPH as an electron donor. wikipedia.orgmicrobenotes.com In humans, members of the CYP4A, CYP4B, and CYP4F subfamilies catalyze this initial step. wikipedia.orgfrontiersin.org

Oxidation to Aldehyde : The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase, using NAD+ as the oxidant. wikipedia.orgallen.in

Oxidation to Carboxylic Acid : Finally, an aldehyde dehydrogenase catalyzes the oxidation of the terminal aldehyde group to a carboxyl group, again using NAD+. wikipedia.orgallen.in This step yields a dicarboxylic acid. allen.in

This sequence effectively transforms a monocarboxylic fatty acid into a dicarboxylic acid, which can then be activated by an acyl-CoA synthetase and enter the peroxisomal β-oxidation pathway for further catabolism. wikipedia.org

Peroxisomal Acyl-CoA Oxidases (e.g., POX1 Gene Products)

Once formed and activated to their dicarboxylyl-CoA esters, dicarboxylic acids are primarily catabolized via the β-oxidation pathway located within peroxisomes. nih.gov The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA Oxidase (ACOX). rcsb.orgphysiology.org This flavoenzyme desaturates acyl-CoAs to 2-trans-enoyl-CoAs, using molecular oxygen as the electron acceptor and generating hydrogen peroxide (H₂O₂) in the process. physiology.org

Different organisms possess various ACOX isoforms with distinct substrate specificities. In the yeast Saccharomyces cerevisiae, the POX1 gene encodes the primary peroxisomal acyl-CoA oxidase. exlibrisgroup.comuniprot.org The expression of POX1 is tightly regulated by the available carbon source, being repressed by glucose and induced by fatty acids like oleate (B1233923). exlibrisgroup.com In mammals, multiple ACOX enzymes exist; for example, ACOX1 acts on straight-chain fatty acyl-CoAs, while other isoforms handle branched-chain fatty acids. physiology.orgmedlineplus.gov Studies have shown that peroxisomal ACOX is capable of oxidizing dicarboxylyl-CoAs with chain lengths from C10 to C16, though sometimes at a reduced rate compared to their monocarboxylic counterparts. nih.gov

Substrate Specificity and Kinetic Analysis of Relevant Enzymes

The efficiency and specificity of the enzymatic transformations leading to and from 5-Tetradecenedioic acid, (5Z)- are defined by the kinetic properties of the involved enzymes. Analysis of substrate specificity and kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) provides insight into the metabolic flux through these pathways.

Acyl-CoA Synthetases (ACSs) : The yeast ACS Faa1p exhibits a Km of 71.1 µM for oleate and a Vmax of 158.2 nmol/min/mg protein. nih.gov Its Km values for ATP and CoA are 51.6 µM and 18.3 µM, respectively, and it operates via a Bi Uni Uni Bi Ping Pong mechanism. nih.gov In contrast, some bacterial ACSs show a distinct preference for dicarboxylic acids; for example, DcaA, DcaB, and DcaC from R. palustris have high activity with C9 to C14 dicarboxylic acids. asm.org Human ACSL6 variants also show differential specificity, with one variant preferring octadecapolyenoic acids and another strongly preferring docosapolyenoic acids like DHA. nih.gov

Omega-Hydroxylases : The human cytochrome P450 enzyme CYP4A11, a key omega-hydroxylase, displays a high affinity for lauric acid (C12:0) with a Km value of 4.7 µM. medsciencegroup.com This indicates efficient binding and hydroxylation of medium-chain fatty acids.

Acyl-CoA Oxidases (ACOXs) : The reactivity of peroxisomal ACOX for dicarboxylyl-CoAs is generally comparable to that for monocarboxylyl-CoAs. nih.gov However, a detailed study of rat liver peroxisomes found that the activity for dicarboxylyl-CoAs with 10 to 16 carbons was approximately half that of the corresponding monocarboxylic substrates, suggesting a kinetic bottleneck for longer-chain dicarboxylic acids in the peroxisome. nih.gov

Table 2: Selected Kinetic Parameters of Enzymes in Dicarboxylic Acid Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax or Kcat | Reference |

|---|---|---|---|---|---|

| Faa1p (ACSL) | S. cerevisiae | Oleate | 71.1 | 158.2 nmol/min/mg | nih.gov |

| Faa1p (ACSL) | S. cerevisiae | ATP | 51.6 | - | nih.gov |

| Faa1p (ACSL) | S. cerevisiae | CoA | 18.3 | - | nih.gov |

| CYP4A11 (ω-hydroxylase) | Human | Lauric Acid (C12:0) | 4.7 | 7 min-1 (Kcat) | medsciencegroup.com |

Mechanistic Models for Carbon Chain Desaturation at Position (5Z)

The presence of a double bond at the C-5 position with Z (cis) configuration in 5-Tetradecenedioic acid points to the action of a fatty acid desaturase. wikipedia.org These enzymes catalyze the O₂-dependent dehydrogenation of a fatty acyl chain, converting a carbon-carbon single bond into a double bond. nih.govgsartor.org The nomenclature Δx-desaturase indicates that the enzyme creates a double bond at the x-position counting from the carboxyl end of the fatty acid. wikipedia.org Therefore, the formation of the (5Z) double bond would be catalyzed by a Δ5-desaturase.

The catalytic mechanism of fatty acid desaturases, particularly the membrane-bound, non-heme diiron types, is modeled on related bio-hydroxylation reactions but with a crucial distinction: desaturation is a dehydrogenation, not a hydroxylation-dehydration sequence. rsc.orgresearchgate.net The currently accepted model involves the following key features:

Diiron Active Site : The enzyme contains a carboxylate-bridged diiron core, similar to that in methane (B114726) monooxygenase, which activates molecular oxygen. rsc.org

Stepwise Hydrogen Abstraction : The reaction is believed to proceed via a stepwise mechanism. The first step is the rate-limiting abstraction of a hydrogen atom from the carbon chain (e.g., at C-5) by a high-valent iron-oxo species, generating a short-lived, carbon-centered radical intermediate. rsc.orggsartor.org

Radical Collapse : This highly reactive intermediate rapidly collapses to form the double bond. This can occur through the abstraction of the second hydrogen atom (from C-6) or via a one-electron oxidation followed by deprotonation. gsartor.org

Stereospecificity : The geometry of the enzyme's substrate-binding pocket forces the fatty acid chain to adopt a specific conformation (e.g., a gauche bend) near the diiron center, which ensures the regioselective and stereoselective formation of the cis (Z) double bond. rsc.org

Kinetic isotope effect (KIE) studies have been instrumental in supporting this model, by identifying the site of initial hydrogen abstraction in various desaturation reactions. gsartor.org

Structural Biology of Enzymes Involved in 5-Tetradecenedioic Acid Metabolism

Understanding the three-dimensional structures of the enzymes involved in the metabolism of 5-Tetradecenedioic acid provides crucial insights into their catalytic mechanisms and substrate specificities.

Acyl-CoA Synthases (ACSs) : Crystal structures of ACSs reveal a characteristic fold with a conserved AMP-binding domain. aocs.org The structure of acetyl-CoA synthetase shows that the enzyme undergoes a significant conformational change between the two half-reactions. A large C-terminal domain rotates to bring different sets of residues into the active site, facilitating first the adenylation step and then the subsequent reaction with CoA. acs.org

Acyl-CoA Oxidases (ACOXs) : X-ray crystal structures of ACOX from various organisms, including rat, human, and plants, have been resolved. rcsb.orgnih.govnih.gov These structures show that ACOXs typically function as homodimers. rcsb.orgnih.gov Each subunit is folded into distinct domains that create a long, deep crevice for binding the FAD cofactor and the substrate's acyl chain. rcsb.orgjmb.or.kr The structure of Arabidopsis thaliana ACX1, for example, reveals architectural features in the substrate-binding site that explain its preference for long-chain, monounsaturated substrates. nih.gov The catalytic residue, a glutamate, is positioned to abstract the α-proton from the substrate, but may require a conformational change upon substrate binding to become optimally positioned. rcsb.org

Table 3: Representative PDB Structures of Relevant Enzyme Families

| Enzyme | Organism | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|

| Acyl-CoA Oxidase-II (ACOX) | Rattus norvegicus (Rat) | 1IS2 | 2.20 | rcsb.org |

| Peroxisomal Acyl-CoA Oxidase 1a (ACOX1) | Homo sapiens (Human) | 7Q86 | 2.09 | rcsb.org |

| Acyl-CoA Oxidase 1 (ACX1) | Arabidopsis thaliana | 1W07 | 2.40 | nih.gov |

| Acyl-CoA Oxidase 3 (ACOX3) | Yarrowia lipolytica | 5GZ5 | 2.50 | jmb.or.kr |

| Acetyl-CoA Synthetase | Salmonella enterica | 1PG4 | 1.75 | acs.org |

Biological Functions and Physiological Significance of 5 Tetradecenedioic Acid, 5z

Integration into Complex Lipid Synthesis

The direct incorporation of (5Z)-tetradecenedioic acid into complex structural lipids such as phospholipids (B1166683) and triglycerides is not extensively documented in mainstream metabolic pathways. Generally, the synthesis of these complex lipids involves the esterification of a glycerol (B35011) backbone with monocarboxylic fatty acids. mhmedical.comsenecalearning.com Dicarboxylic acids, due to their two carboxylic acid groups, have different physical and chemical properties that may limit their direct role as primary structural components of membranes or storage lipids.

However, it is plausible that dicarboxylic acids could be incorporated into more complex lipid structures under specific physiological or pathological conditions, or in certain organisms. The fundamental process of triglyceride and phospholipid synthesis involves the activation of fatty acids to their coenzyme A (CoA) esters, followed by enzymatic transfer to a glycerol-3-phosphate backbone. mhmedical.com While typically utilizing monocarboxylic acyl-CoAs, the enzymatic machinery's specificity could potentially accommodate dicarboxylic acid-CoAs, leading to modified lipid molecules with unique properties. Further research is needed to elucidate if and how (5Z)-tetradecenedioic acid participates in the de novo synthesis of complex lipids.

Involvement in Fatty Acid Degradation and Beta-Oxidation Pathways

(5Z)-Tetradecenedioic acid is more prominently recognized for its connection to fatty acid degradation pathways. Dicarboxylic acids are known products of an alternative fatty acid oxidation pathway called omega (ω)-oxidation. mdpi.comscilit.com This process, which occurs primarily in the endoplasmic reticulum, introduces a hydroxyl group at the terminal methyl (omega) carbon of a monocarboxylic fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. scilit.com

Once formed, dicarboxylic acids, including presumably (5Z)-tetradecenedioic acid derived from a corresponding unsaturated monocarboxylic acid, undergo further degradation through the beta-oxidation pathway. However, a key distinction is that the beta-oxidation of dicarboxylic acids occurs predominantly in peroxisomes, rather than mitochondria which are the primary site for the breakdown of most monocarboxylic fatty acids. mdpi.comnih.gov

The beta-oxidation of (5Z)-tetradecenedioic acid would proceed through a series of enzymatic reactions analogous to that of other unsaturated fatty acids, involving acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. nih.gov The presence of the cis double bond at an odd-numbered carbon requires the action of an isomerase to convert the cis-Δ³-enoyl-CoA intermediate, formed after one round of beta-oxidation, to the trans-Δ²-enoyl-CoA isomer, a substrate for enoyl-CoA hydratase. A study on the trans-isomer, 5-trans-tetradecenoyl-CoA, indicated that it is a less efficient substrate for long-chain acyl-CoA dehydrogenase, leading to its accumulation in the mitochondrial matrix during the degradation of elaidic acid. This suggests that the stereochemistry of the double bond significantly influences the rate of its metabolism.

Role as a Precursor to Macrocyclic Ketones (e.g., Muscone (B1676871) Precursor Metabolism)

A significant biological role for (5Z)-tetradecenedioic acid is its function as a precursor in the biosynthesis of macrocyclic ketones, such as muscone and civetone, which are highly valued in the fragrance industry for their musk odor. google.comgoogle.com Biotechnological approaches are being explored to produce these compounds in recombinant host organisms, and these methods often leverage (5Z)-tetradecenedioic acid as a key intermediate. google.com

Metabolic Flux Towards Fragrance Molecule Production

In engineered biosynthetic pathways, the metabolic flux is directed towards the production of dicarboxylic acids like (5Z)-tetradecenedioic acid. This is often achieved by introducing or overexpressing enzymes involved in the ω-oxidation of fatty acids. The resulting dicarboxylic acid then serves as the backbone for the construction of the macrocyclic ketone ring. The production of these fragrance molecules from a renewable biological source is a significant area of research, offering an alternative to synthetic chemical processes or extraction from animal sources. google.com

Cyclization Mechanisms from Dicarboxylic Acid-CoA Esters

The transformation of the linear (5Z)-tetradecenedioic acid into a cyclic ketone involves several key biochemical steps. The dicarboxylic acid is first activated at one of its carboxyl groups by the attachment of coenzyme A, forming (5Z)-tetradecenedioyl-CoA. This activation is a common strategy in fatty acid metabolism to create a more reactive intermediate.

The subsequent intramolecular cyclization of the CoA-activated dicarboxylic acid to form the macrocyclic ketone is a complex enzymatic process. While the precise details of the enzymes catalyzing the cyclization of (5Z)-tetradecenedioyl-CoA to a muscone precursor are a subject of ongoing research, the general mechanism is believed to involve an intramolecular condensation reaction, likely followed by decarboxylation to yield the final ketone. This process is a cornerstone of creating these valuable fragrance compounds through biotechnological means. google.com

Cellular and Subcellular Localization of Metabolic Processes

The metabolic pathways involving (5Z)-tetradecenedioic acid are compartmentalized within the cell, reflecting the specialized functions of different organelles.

| Metabolic Process | Primary Subcellular Location | Organelles Involved | Key Notes |

| Formation from Monocarboxylic Acids (ω-Oxidation) | Endoplasmic Reticulum, Cytosol | Endoplasmic Reticulum, Cytosol | The initial hydroxylation occurs in the ER, with subsequent oxidation steps in the cytosol. scilit.com |

| Degradation (Beta-Oxidation) | Peroxisomes | Peroxisomes | Dicarboxylic acids are preferentially metabolized in peroxisomes. mdpi.com |

| Activation to CoA Ester | Cytosol / Peroxisomes | Cytosol, Peroxisomes | Acyl-CoA synthetases responsible for activation are found in these compartments. |

| Cyclization to Macrocyclic Ketones (in recombinant systems) | Cytosol (typically) | Cytosol | The engineered enzymatic machinery for fragrance production is often expressed in the cytosol of the host organism. google.com |

The initial synthesis of dicarboxylic acids via ω-oxidation takes place in the endoplasmic reticulum and cytosol. scilit.com The subsequent degradation of these dicarboxylic acids through beta-oxidation is primarily carried out in peroxisomes. mdpi.com The activation of (5Z)-tetradecenedioic acid to its CoA ester can occur in the cytosol or peroxisomes, depending on the specific acyl-CoA synthetases involved. In the context of engineered biosynthesis of macrocyclic ketones in recombinant organisms, the enzymatic machinery for cyclization is typically designed to function in the cytosol of the host cell for ease of expression and access to substrates. google.com This subcellular compartmentalization ensures the efficient and regulated processing of (5Z)-tetradecenedioic acid and its metabolic derivatives.

Biotechnological Production and Metabolic Engineering Strategies for 5 Tetradecenedioic Acid, 5z

Recombinant Host Systems for Production

The selection of a suitable microbial host is critical for establishing an efficient and economically viable production process. Several platforms have been engineered for the production of LCDCAs from fatty acids or renewable sugars, each with distinct advantages. nih.gov

Engineered Yeast Platforms (e.g., Saccharomyces cerevisiae, Oleaginous Yeasts)

Yeast systems are highly favored for DCA production due to their robust nature and inherent capabilities in fatty acid metabolism.

Saccharomyces cerevisiae : As a well-characterized model organism, S. cerevisiae is a prime candidate for metabolic engineering. nih.govoup.com Its fatty acid synthesis (FAS) pathway naturally produces saturated (C16, C18) and monounsaturated (C16:1, C18:1) fatty acids. oup.com For the production of (5Z)-5-Tetradecenedioic acid, engineering efforts would focus on introducing a heterologous ω-oxidation pathway capable of acting on a C14 unsaturated fatty acid. nih.gov Strategies often involve enhancing the supply of precursors like acetyl-CoA and the reducing cofactor NADPH, which are essential for fatty acid synthesis. nih.govresearchgate.net

Oleaginous Yeasts (Yarrowia lipolytica, Candida tropicalis) : These yeasts are particularly advantageous as they naturally accumulate high levels of lipids and possess native, highly active ω-oxidation pathways. nih.govwsu.edumdpi.com Strains of Candida tropicalis have been engineered to produce various LCDCAs at industrially relevant titers by amplifying cytochrome P450 genes and blocking the competing β-oxidation pathway. nih.gov Similarly, Yarrowia lipolytica has been engineered for the de novo production of LCDCAs from glycerol (B35011) by upregulating its native ω-oxidation pathway in a β-oxidation-deficient background. wsu.edumdpi.com This host's preference for hydrophobic substrates like fatty acids and alkanes makes it an excellent platform for bioconversion processes. fraunhofer.de

Bacterial Cell Factories (e.g., Escherichia coli)

Escherichia coli is a versatile and widely used host for metabolic engineering due to its rapid growth and the extensive availability of genetic tools. nih.gov While not a natural producer of LCDCAs, E. coli has been successfully engineered to synthesize these compounds. nih.govresearchgate.netsemanticscholar.org A common strategy involves creating a strain optimized for high-level production of free fatty acids and then introducing a heterologous ω-oxidation pathway, often comprising a cytochrome P450 system. nih.govnih.gov For instance, engineered E. coli expressing a CYP450 monooxygenase system has been shown to produce C12 and C14 DCAs from fatty acids. nih.govresearchgate.netsemanticscholar.org Production of odd-carbon DCAs has also been demonstrated by engineering novel pathways that combine enzymes from biotin (B1667282) and fatty acid synthesis. osti.gov

Exploitation of Plant Cell and Fungal Systems

Beyond the commonly used yeast and bacteria, other fungal systems have potential for DCA production. The principles of ω-oxidation and β-oxidation blockade are broadly applicable across different fungal species. fraunhofer.de For example, research into modifying Pichia strains is underway to develop non-pathogenic, efficient production hosts. fraunhofer.de While plant cells possess the enzymatic machinery for fatty acid synthesis and modification, their use as whole-cell factories for LCDCA production is less explored compared to microbial systems. The primary contribution of plants is as a source of renewable feedstocks, such as vegetable oils rich in fatty acids that can be converted by microbial catalysts. fraunhofer.de

Strategies for Metabolic Pathway Optimization

To achieve high titers and yields of the target molecule, extensive metabolic engineering is required to direct carbon flux towards the product and prevent its degradation or diversion into competing pathways.

Gene Overexpression and Enzyme Engineering

The core of the production strategy lies in establishing a highly active ω-oxidation pathway.

Gene Overexpression : The primary targets for overexpression are the genes encoding the three key enzymes of the ω-oxidation pathway:

Cytochrome P450 (CYP) Monooxygenase : This is the first and often rate-limiting enzyme. Members of the CYP4 family (including subfamilies CYP4A and CYP4F) are known to hydroxylate the terminal carbon of medium to long-chain saturated and unsaturated fatty acids. nih.govresearchgate.netmdpi.com Selecting or engineering a CYP enzyme with high activity and specificity towards (Z)-5-tetradecenoic acid would be crucial.

Fatty Alcohol Dehydrogenase (FADH)

Fatty Aldehyde Dehydrogenase (FALDH) Overexpression of the genes encoding these enzymes ensures efficient conversion of the fatty acid precursor to the final dicarboxylic acid. nih.gov

Downregulation of Competing Biosynthetic Pathways

A major challenge in producing fatty acid-derived molecules is the host cell's natural tendency to degrade them for energy via the β-oxidation pathway. wikipedia.orgbu.edu This pathway can break down both the fatty acid precursor and the dicarboxylic acid product. aocs.org

Blocking β-Oxidation : A key strategy to prevent this loss of product is the deletion or downregulation of genes essential for β-oxidation. nih.gov In yeast, the POX1 gene, which encodes the first enzyme in the peroxisomal β-oxidation pathway (acyl-CoA oxidase), is a common target for deletion. scienceopen.com This knockout prevents the degradation of fatty acyl-CoAs, thereby increasing the intracellular pool available for the ω-oxidation pathway and preventing breakdown of the final DCA product. wsu.eduscienceopen.com Similar strategies targeting genes like fadD and fadE are employed in E. coli. researchgate.net The degradation of unsaturated fatty acids requires additional auxiliary enzymes, making the pathway slightly more complex, but the principle of blocking the initial steps remains the same. aocs.orgreactome.org

Table 1: Examples of Long-Chain Dicarboxylic Acid (LCDCA) Production in Engineered Microorganisms

Disclaimer: The following data represents the production of structurally related saturated LCDCAs, as specific production data for (5Z)-5-Tetradecenedioic acid is not available in the cited literature. These values illustrate the potential of the host platforms.

| Host Organism | Engineered Pathway Highlights | Substrate | Product | Titer | Reference |

| Candida tropicalis | Amplified P450 genes, partial β-oxidation block | C14 Alkane | C14 DCA | 210 g/L | nih.gov |

| Yarrowia lipolytica | Upregulated ω-oxidation, β-oxidation block (ΔPOX1-6) | Glycerol | C16/C18 DCAs | 3.49 g/L | wsu.edu |

| Escherichia coli | Expressed CYP450 system, heme precursor addition | C14 Fatty Acid | C14 DCA | 410 mg/L | nih.govsemanticscholar.org |

| Escherichia coli | Expressed CYP450 system | C12 Fatty Acid | C12 DCA | 159 mg/L | nih.govsemanticscholar.org |

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this specific compound. General principles of metabolic engineering, in vitro synthesis, and bioconversion are established for other dicarboxylic acids; however, applying these to 5-Tetradecenedioic acid, (5Z)- without direct research findings would be speculative and fall outside the required standards of scientific accuracy.

Further research and targeted studies are needed to elucidate the specific pathways, enzymes, and microbial hosts that could be utilized for the biotechnological production of 5-Tetradecenedioic acid, (5Z)-. Without such dedicated research, a detailed discussion on the diversion of carbon flux, specific in vitro enzymatic synthesis approaches, and targeted bioconversion processes for this particular molecule cannot be substantively addressed.

Advanced Analytical Methodologies for 5 Tetradecenedioic Acid, 5z Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantification of 5-Tetradecenedioic acid, (5Z)- from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample's nature, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of dicarboxylic acids, offering excellent separation of isomers and compatibility with various detectors. For compounds like 5-Tetradecenedioic acid, (5Z)-, reversed-phase HPLC is a common approach.

Stationary Phases: C18 columns are frequently utilized for the separation of dicarboxylic acids. The long alkyl chains of the stationary phase provide hydrophobic interactions with the carbon backbone of the analyte.

Mobile Phases: A typical mobile phase for the separation of dicarboxylic acids consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an acid additive like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Detection: Ultraviolet (UV) detection at low wavelengths (around 200-210 nm) can be used for the detection of the carboxyl functional group. However, for higher sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.

A key challenge in the HPLC analysis of dicarboxylic acids is their high polarity, which can lead to poor retention on conventional reversed-phase columns. The use of polar-embedded or polar-endcapped C18 columns can mitigate this issue. Furthermore, derivatization of the carboxylic acid groups to form more hydrophobic esters can enhance retention and improve chromatographic performance researchgate.net. The separation of positional and cis/trans isomers of unsaturated fatty acids, which is analogous to separating isomers of 5-Tetradecenedioic acid, can be achieved using specialized stationary phases like silver-ion impregnated columns or by optimizing mobile phase composition and temperature on standard C18 columns chromforum.orgvurup.sk.

Interactive Data Table: Typical HPLC Parameters for Dicarboxylic Acid Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for long-chain dicarboxylic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of carboxyl groups. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |

| Gradient | 5% B to 95% B over 30 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or Mass Spectrometry | UV for general detection, MS for higher sensitivity and specificity. |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of fatty acids and their derivatives, offering high resolution and sensitivity. However, due to the low volatility and high polarity of dicarboxylic acids like 5-Tetradecenedioic acid, (5Z)-, derivatization is a mandatory step before GC analysis.

Derivatization: The most common derivatization method is esterification, converting the carboxylic acid groups into their corresponding methyl esters (FAMEs) or other alkyl esters. Reagents such as boron trifluoride in methanol (BF3/MeOH), methanolic HCl, or diazomethane (B1218177) are used for this purpose. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective derivatization strategy. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis nih.govnih.gov.

Columns: Capillary columns with a variety of stationary phases are used. For the separation of FAMEs, polar stationary phases such as those containing cyanopropyl functional groups (e.g., SP-2340, SP-2560) are often preferred as they provide excellent separation of saturated, unsaturated, and isomeric fatty acid methyl esters nih.gov.

Detection: A Flame Ionization Detector (FID) is commonly used for the quantification of FAMEs due to its robustness and linear response over a wide concentration range. For structural confirmation and identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

The separation of cis and trans isomers of unsaturated fatty acid methyl esters can be challenging but is often achievable on highly polar cyanopropyl-based capillary columns with careful optimization of the temperature program nih.gov.

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and sensitive quantification of 5-Tetradecenedioic acid, (5Z)-.

Structural Elucidation via Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information through the controlled fragmentation of a selected precursor ion. For 5-Tetradecenedioic acid, (5Z)-, electrospray ionization (ESI) in negative ion mode is typically employed, generating the deprotonated molecule [M-H]⁻.

Collision-induced dissociation (CID) of the [M-H]⁻ ion of dicarboxylic acids leads to characteristic fragmentation patterns. Common fragmentation pathways for long-chain dicarboxylic acids include:

Loss of H₂O: A common initial fragmentation step.

Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids.

Cleavage of the carbon chain: Fragmentation along the hydrocarbon chain can provide information about the length of the fatty acid backbone.

Interactive Data Table: Predicted Key Fragment Ions for 5-Tetradecenedioic acid, (5Z)- in Negative Ion MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 255.1596 ([M-H]⁻) | 237.1491 | H₂O (18.0105) | Loss of a water molecule. |

| 255.1596 ([M-H]⁻) | 211.1647 | CO₂ (43.9898) | Decarboxylation from one of the carboxyl groups. |

| 255.1596 ([M-H]⁻) | Varies | CnHm | Cleavage of the hydrocarbon chain. |

Quantitative Analysis of Metabolites and Pathway Intermediates

LC-MS/MS is a highly sensitive and selective method for the quantitative analysis of dicarboxylic acids in various biological and environmental samples. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in complex matrices.

Sample Preparation: For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interferences and concentrate the analyte.

Derivatization for Enhanced Sensitivity: To improve ionization efficiency in ESI-MS, especially in positive ion mode, derivatization of the carboxylic acid groups can be performed. Reagents that introduce a readily ionizable group, such as a quaternary amine, can significantly enhance the signal intensity nih.gov.

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C or ²H labeled 5-Tetradecenedioic acid) is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Quantitative methods for long-chain dicarboxylic acids, such as the saturated analogue tetradecanedioic acid, have been developed for plasma samples, demonstrating the feasibility of such analyses vurup.sk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and conformation of 5-Tetradecenedioic acid, (5Z)-. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

¹H NMR Spectroscopy:

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a broad singlet in the region of 10-13 ppm. The chemical shift is dependent on the solvent and concentration due to hydrogen bonding.

Olefinic Protons (-CH=CH-): The protons on the cis-double bond are expected to resonate in the region of 5.3-5.5 ppm. The coupling constant (³J) between these vicinal protons is characteristic of the cis-geometry and is typically in the range of 6-12 Hz libretexts.orgyoutube.com.

Allylic Protons (-CH₂-CH=): The protons on the carbons adjacent to the double bond typically appear around 2.0-2.3 ppm.

Aliphatic Protons (-CH₂-): The remaining methylene (B1212753) protons in the chain will appear as a complex multiplet in the region of 1.2-1.7 ppm.

¹³C NMR Spectroscopy:

Carbonyl Carbons (-COOH): The carbons of the carboxylic acid groups are found in the downfield region of the spectrum, typically between 170-185 ppm princeton.edu.

Olefinic Carbons (-CH=CH-): The carbons of the double bond are expected to resonate around 125-135 ppm.

Aliphatic Carbons (-CH₂-): The methylene carbons will appear in the range of 20-40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Tetradecenedioic acid, (5Z)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity/Coupling |

| C1, C14 (-COOH) | 10-13 | 175-180 | s (broad) |

| C5, C6 (-CH=CH-) | 5.3-5.5 | 128-132 | m, ³J(H,H) ≈ 10 Hz |

| C4, C7 (-CH₂-CH=) | 2.0-2.3 | 25-30 | m |

| C2, C3, C8-C13 (-CH₂-) | 1.2-1.7 | 22-35 | m |

Isotopic Labeling Techniques for Pathway Tracing

Isotopic labeling is a powerful methodology used to trace the metabolic fate of precursors and elucidate the biosynthetic and metabolic pathways of complex molecules. In the context of 5-Tetradecenedioic acid, (5Z)-, stable isotope tracers, such as Carbon-13 (¹³C) and Deuterium (²H), are instrumental in understanding its origins and transformations within a biological system. This technique involves introducing a labeled compound into a system and tracking the incorporation of the isotope into the target molecule and its intermediates. nih.govscripps.eduspringernature.com

The core principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between molecules containing stable isotopes and their more abundant, naturally occurring counterparts. nih.gov By analyzing the mass shifts or distinct NMR signals, researchers can map the flow of labeled atoms through metabolic networks. nih.gov

For a compound like 5-Tetradecenedioic acid, (5Z)-, which is an unsaturated dicarboxylic acid, isotopic labeling can help answer several key research questions:

De Novo Biosynthesis: Determining the primary carbon sources for the 14-carbon backbone.

Elongation and Desaturation: Identifying the precursors and mechanisms involved in extending a shorter fatty acid chain and introducing the Z-double bond at the 5th position. nih.govresearchgate.net

Metabolic Degradation: Tracing the breakdown products of 5-Tetradecenedioic acid, (5Z)-.

A common experimental approach involves feeding a biological system (e.g., cell cultures, organisms) a uniformly labeled substrate, such as [U-¹³C]-glucose. nih.gov The ¹³C atoms from glucose are incorporated into acetyl-CoA, the fundamental building block for fatty acid synthesis. researchgate.net By analyzing the mass isotopologue distribution (the pattern of molecules with different numbers of ¹³C atoms) in 5-Tetradecenedioic acid, (5Z)-, the contribution of de novo synthesis versus the uptake of unlabeled precursors can be quantified. nih.gov

For instance, if 5-Tetradecenedioic acid, (5Z)-, is synthesized entirely from the provided [U-¹³C]-glucose, it would exhibit a high degree of ¹³C incorporation. researchgate.net Conversely, partial labeling would suggest the utilization of other, unlabeled carbon sources or the modification of pre-existing unlabeled fatty acids. researchgate.net

The table below illustrates hypothetical findings from a tracer experiment designed to investigate the biosynthesis of 5-Tetradecenedioic acid, (5Z)- in an organism fed different ¹³C-labeled precursors.

| Labeled Precursor | Organism/System | Analytical Method | Key Finding | Implication for 5-Tetradecenedioic acid, (5Z)- Pathway |

| [U-¹³C]-Glucose | Plant Embryo Culture | GC-MS | High ¹³C enrichment in the C1-C14 backbone. | Indicates de novo synthesis from glucose-derived acetyl-CoA is a primary pathway. |

| [1,2-¹³C]-Acetate | Fungal Culture | LC-MS/MS | Labeling pattern consistent with the sequential addition of 2-carbon units. | Confirms the role of fatty acid synthase (FAS) in building the carbon chain. |

| [U-¹³C]-Oleic Acid | Mammalian Cell Line | HR-MS | Detection of ¹³C-labeled 5-Tetradecenedioic acid, (5Z)-. | Suggests that ω-oxidation of longer-chain unsaturated fatty acids is a potential metabolic source. |

| [U-¹³C]-Glutamine | Cancer Cell Line | GC-MS | Significant incorporation of ¹³C into the dicarboxylic acid. | Highlights the role of glutamine in providing carbon to the TCA cycle for fatty acid synthesis via reductive carboxylation. nih.gov |

These detailed research findings, derived from the analysis of mass isotopologue distributions, provide a granular view of the metabolic fluxes contributing to the synthesis and turnover of 5-Tetradecenedioic acid, (5Z)-. nih.gov For example, specific labeling patterns can distinguish between the elongation of a pre-existing unlabeled fatty acid and complete synthesis from labeled acetyl-CoA units. researchgate.net This level of detail is crucial for constructing accurate models of fatty acid metabolism. biorxiv.org

Chemical Modifications and Synthetic Analogues of 5 Tetradecenedioic Acid, 5z

Derivatization Strategies for Functionalization

The two carboxylic acid groups are the primary targets for derivatization, allowing for the transformation of 5-Tetradecenedioic acid, (5Z)- into a variety of functional molecules. Common strategies include esterification and amidation, which convert the carboxylic acids into esters and amides, respectively. nih.govthermofisher.com These reactions are fundamental in polymer science and for conjugation to other molecules. vulcanchem.com

Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in an acidic environment. google.com For instance, reaction with diols like ethylene (B1197577) glycol can lead to the formation of unsaturated polyesters. These polymers may possess enhanced flexibility and specific thermal properties due to the presence of the cis-double bond in the monomer unit. vulcanchem.com Another approach involves converting the dicarboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol. google.com

Amidation involves coupling the dicarboxylic acid with an amine. This is a common strategy for linking the molecule to bioactive compounds for pharmaceutical applications or for creating polyamides. vulcanchem.com For example, coupling with molecules like lithocholic acid has been explored. vulcanchem.com Peptide synthesis coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a catalyst like N,N-4-dimethylaminopyridine (DMAP), are effective for this purpose. nih.gov

Derivatization is also a key strategy to improve the analytical characterization of dicarboxylic acids by techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Converting the polar carboxylic acid groups into less polar ester or amide derivatives can enhance chromatographic resolution and ionization efficiency. nih.govgoogle.com

Table 1: Derivatization Strategies for 5-Tetradecenedioic acid, (5Z)-

| Strategy | Reagent/Method | Functional Outcome | Application Example |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethylene Glycol) with acid catalyst | Forms diesters or polyesters | Synthesis of unsaturated polyesters for material science. vulcanchem.com |

| Amidation | Amine (e.g., Diaminoalkanes, Bioactive molecules) with coupling agents (e.g., EDC, DMAP) | Forms diamides or polyamides; Conjugation | Creation of polyamide precursors; Attachment to bioactive molecules like lithocholic acid. vulcanchem.comnih.gov |

| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride | Creates highly reactive diacyl chloride intermediate | Facilitates subsequent esterification or amidation reactions. google.com |

| Analytical Derivatization | Specialized derivatization agents (e.g., 4-APEBA) | Improves detectability and chromatographic behavior | Enhanced analysis by LC-MS in metabolomics and clinical chemistry. nih.gov |

Synthesis of Chemically Modified Analogues for Mechanistic Probing

To investigate the biological roles and mechanisms of action of unsaturated dienoic acids, researchers synthesize chemically modified analogues. nih.gov This often involves creating "hybrid molecules" where the dicarboxylic acid scaffold is linked to another pharmacologically active molecule. nih.govmdpi.com These analogues help to understand structure-activity relationships and to identify the key structural features responsible for a particular biological effect. nih.gov

A notable area of investigation is in the development of novel anticancer agents. mdpi.com For instance, synthetic analogues of natural 5Z,9Z-dienoic acids have been created by linking (5Z,9Z)-tetradeca-5,9-dienedioic acid with other natural products like lithocholic acid and oleanolic acid. nih.govmdpi.com The synthesis of these hybrid molecules typically involves standard esterification or amidation coupling reactions. nih.gov

In one approach, the carboxyl group of lithocholic acid was modified by esterification with (5Z,9Z)-tetradeca-5,9-dienediol, or its 3-O-position was acylated with (5Z,9Z)-tetradeca-5,9-dienedioic acid. nih.gov Similarly, hybrid molecules based on oleanolic acid have been synthesized where the oleanolic acid fragment is linked via an amide bond to various amines and simultaneously via an ester bond to (5Z,9Z)-tetradeca-5,9-dienedioic acid. mdpi.com These complex analogues are then used to probe mechanisms such as the induction of apoptosis in cancer cell lines and the inhibition of enzymes like topoisomerase I. nih.govnih.gov

The synthesis of these analogues relies on stereoselective methods to control the geometry of the double bonds, which is crucial for biological activity. Methods like the Ti-catalyzed homo-cyclomagnesiation of specific allene (B1206475) ethers have been developed to produce the required (5Z,9Z)-dienedioic acid precursors with high stereoselectivity. nih.govmdpi.com

Table 2: Examples of Chemically Modified Analogues for Mechanistic Studies

| Analogue Type | Linked Molecule | Synthetic Linkage | Purpose of Mechanistic Probing |

|---|---|---|---|

| Hybrid Molecule | Lithocholic Acid | Ester Bond | Investigating anticancer activity, apoptosis induction, and topoisomerase I inhibition. nih.gov |

| Hybrid Molecule | Oleanolic Acid | Ester Bond | Studying antitumor activity and establishing structure-activity relationships. mdpi.com |

| Ester Derivatives | Aliphatic and Aromatic Alcohols | Ester Bond | Evaluating the effect of molecular structure on antitumor activity against various cancer cell lines. nih.gov |

Chemo-Enzymatic Synthesis of Stereoisomers and Structural Variants

Chemo-enzymatic synthesis combines the advantages of chemical catalysis with the high selectivity of biocatalysts (enzymes) to create complex molecules, such as specific stereoisomers, with high precision. nih.gov This approach is particularly valuable for synthesizing chiral compounds or for achieving transformations that are difficult to control with conventional chemistry alone. researchgate.netresearchgate.net While specific chemo-enzymatic routes for 5-Tetradecenedioic acid, (5Z)- are not extensively detailed in the literature, established enzymatic methods for modifying carboxylic acids and olefins can be applied. mdpi.com

Enzymes offer unique selectivities (chemo-, regio-, and stereoselectivity) that can be exploited. mdpi.com For instance, lipases are widely used for the enantioselective hydrolysis of diesters to produce chiral monoesters and for transesterification reactions. researchgate.net A potential chemo-enzymatic route to a chiral derivative of 5-Tetradecenedioic acid, (5Z)- could involve the chemical synthesis of a prochiral diol, followed by enzymatic acylation to selectively modify one of the hydroxyl groups.

Another powerful class of enzymes is the enoate reductases, which can selectively reduce carbon-carbon double bonds in a stereocontrolled manner. mdpi.com Applying an enoate reductase to 5-Tetradecenedioic acid, (5Z)- could potentially lead to the synthesis of specific stereoisomers of the saturated tetradecanedioic acid. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes, a transformation that is challenging to perform selectively using chemical methods due to over-reduction to the alcohol. mdpi.com A chemo-enzymatic cascade could involve the enzymatic reduction of one or both carboxyl groups of 5-Tetradecenedioic acid, (5Z)- to aldehydes, which could then serve as precursors for other structural variants. mdpi.com

The development of new chemo-enzymatic methods is crucial for producing a wide range of bioactive compounds and their structural analogues. dergipark.org.tr By combining chemical synthesis to build the basic carbon skeleton with enzymatic transformations for key stereoselective steps, a diverse library of structural variants of 5-Tetradecenedioic acid, (5Z)- could be generated for further investigation. nih.govnih.gov

Table 3: Potential Chemo-Enzymatic Strategies for Structural Variants

| Enzyme Class | Reaction Type | Potential Substrate | Potential Product/Variant |

|---|---|---|---|

| Lipase | Enantioselective hydrolysis/esterification | A diester derivative of 5-Tetradecenedioic acid, (5Z)- | Chiral monoester of the dicarboxylic acid. |

| Enoate Reductase | Stereoselective double bond reduction | 5-Tetradecenedioic acid, (5Z)- | Specific stereoisomers of Tetradecanedioic acid. |

| Carboxylic Acid Reductase (CAR) | Carboxylic acid reduction | 5-Tetradecenedioic acid, (5Z)- | The corresponding dialdehyde (B1249045) or aldehyde-carboxylic acid. |

| Diels-Alderase (hypothetical) | [4+2] cycloaddition | 5-Tetradecenedioic acid, (5Z)- as the diene | Cyclic structural variants with new stereocenters. |

Future Research Directions and Academic Applications

Unraveling Undiscovered Biological Roles in Diverse Organisms

The biological significance of (5Z)-5-Tetradecenedioic acid is an area ripe for investigation. While related fatty acids are known to be involved in metabolic pathways, the specific functions of this C14 dicarboxylic acid with a cis-double bond at the fifth carbon are not well-defined. Future research could focus on:

Metabolic Pathway Identification: Investigating the potential involvement of (5Z)-5-tetradecenedioic acid in fatty acid oxidation pathways in various organisms. The presence of its monounsaturated analogue, (5Z)-Tetradecenoic acid, in individuals with mitochondrial beta-oxidation defects suggests that dicarboxylic acids of this nature could be alternative metabolites when primary pathways are impaired.

Signaling Molecule Potential: Exploring whether (5Z)-5-tetradecenedioic acid or its derivatives act as signaling molecules in cellular processes. Many fatty acids and their derivatives serve as precursors for signaling lipids, and this compound could have similar, yet undiscovered, roles.

Occurrence in Nature: Conducting broader surveys across different species, including plants, fungi, and bacteria, to determine the natural occurrence and distribution of (5Z)-5-tetradecenedioic acid. This could provide clues to its evolutionary and ecological significance.

Development of Novel Biotechnological Applications Beyond Macrocyclic Ketones

While dicarboxylic acids are precursors for macrocyclic compounds, the unique structure of (5Z)-5-tetradecenedioic acid opens the door to a range of other biotechnological applications. Its two carboxylic acid functional groups and the cis-configured double bond offer specific reactivity and stereochemistry. vulcanchem.com Potential applications for development include:

Polymer Synthesis: The compound can serve as a monomer for creating specialized unsaturated polyesters. vulcanchem.com The presence of the double bond can introduce flexibility and provide sites for further chemical modification, leading to polymers with tailored thermal and mechanical properties. vulcanchem.com

Biodegradable Surfactants: Derivatives of (5Z)-5-tetradecenedioic acid, for instance through reaction with polyethylene (B3416737) glycol (PEG), could be developed as biodegradable emulsifiers and surfactants. vulcanchem.com These could have applications in the cosmetic, food, and pharmaceutical industries.

Advanced Bio-based Materials: Research into the synthesis of novel macrodiolides and other macrocycles using (5Z)-5-tetradecenedioic acid as a building block could lead to new materials with unique properties, potentially for use in drug delivery or materials science. mdpi.commdpi.com

Integration into Systems Biology and Metabolomics Studies

Systems biology and metabolomics offer a holistic approach to understanding the complex network of biochemical reactions within an organism. nih.govdbkgroup.org Integrating (5Z)-5-tetradecenedioic acid into these studies can provide a more complete picture of cellular metabolism.

Future efforts in this area could include:

Metabolite Profiling: Developing and applying analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify (5Z)-5-tetradecenedioic acid in biological samples. biospec.net This would enable its inclusion in large-scale metabolomics datasets.

Biomarker Discovery: Investigating the correlation between the levels of (5Z)-5-tetradecenedioic acid and specific physiological or pathological states. Its related compound, (5Z)-tetradecenoyl-CoA, is listed in the Human Metabolome Database (HMDB), indicating the relevance of this class of molecules in human health and disease. hmdb.ca

Pathway Analysis: Utilizing metabolome data in conjunction with transcriptome and proteome data to elucidate the metabolic networks in which (5Z)-5-tetradecenedioic acid participates. nih.gov This can help in understanding how its metabolism is regulated and connected to other cellular processes.

Computational Modeling of 5-Tetradecenedioic Acid Metabolic Networks

Computational modeling is a powerful tool for analyzing and predicting the behavior of metabolic networks. nih.govmdpi.com The development of models that include (5Z)-5-tetradecenedioic acid can accelerate our understanding of its metabolic fate and potential for bioengineering.

Key research directions include:

Metabolic Network Reconstruction: Incorporating the synthesis and degradation pathways of (5Z)-5-tetradecenedioic acid into existing genome-scale metabolic models of various organisms. This would involve identifying the enzymes responsible for its metabolism.

Flux Balance Analysis (FBA): Using FBA to simulate the flow of metabolites through the network under different conditions. researchgate.net This can help predict the impact of genetic or environmental perturbations on the production or consumption of (5Z)-5-tetradecenedioic acid.

Kinetic Modeling: Developing detailed kinetic models of the pathways involving this compound to understand the dynamic regulation of its concentration. This can provide insights into the control mechanisms governing its metabolism.

Table of Research Findings and Future Directions

| Research Area | Current Understanding/Related Findings | Future Research Directions | Potential Impact |

| Biological Roles | The saturated analog, tetradecanedioic acid, is a known metabolite in humans and other organisms. nih.gov The related (5Z)-Tetradecenoic acid is associated with certain metabolic disorders. | Identify metabolic pathways, explore signaling functions, and survey natural occurrence. | A deeper understanding of fatty acid metabolism and cellular signaling. |

| Biotechnological Applications | Can be used as a monomer for unsaturated polyesters and in the synthesis of biodegradable surfactants. vulcanchem.com | Develop novel polymers with tailored properties and advanced bio-based materials like specialized macrocycles. | Creation of new sustainable materials and functional chemicals. |

| Systems Biology and Metabolomics | Related compounds are included in metabolomics databases. hmdb.ca General methodologies for metabolomics are well-established. nih.govbiospec.net | Develop specific analytical methods for detection, perform large-scale metabolite profiling, and use multi-omics data for pathway analysis. | Identification of new biomarkers and a more complete view of metabolic networks. |

| Computational Modeling | General tools and approaches for metabolic network modeling are available. nih.govresearchgate.net | Reconstruct metabolic networks including this compound, perform flux balance analysis, and develop detailed kinetic models. | Enhanced predictive power for metabolic engineering and understanding of metabolic regulation. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5Z)-5-Tetradecenedioic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Ensure containers are grounded to prevent static discharge .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Reference Standards : Cross-check safety data from multiple SDS sheets to address variability in hazard classifications (e.g., flammability vs. non-flammability in similar compounds) .

Q. Which spectroscopic techniques are optimal for structural confirmation of (5Z)-5-Tetradecenedioic acid?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm double-bond geometry (5Z configuration) and carboxylate proton environments. Compare chemical shifts with computational models (e.g., DFT) .

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid dimers (2500–3000 cm) and C=C stretching (1680–1620 cm) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion ([M-H]) and fragmentation patterns. Cross-reference with PubChem data .

Q. How to design a baseline experiment to assess the compound’s reactivity in aqueous solutions?

- Methodological Answer :

- Variables : Control pH (4–10), temperature (25–60°C), and ionic strength. Use buffer systems (e.g., phosphate, acetate) .

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at 220 nm (carboxylic acid absorbance) over 24–72 hours. Calculate rate constants using first-order models .

- Data Collection : Triplicate runs with negative controls (e.g., deionized water) to distinguish hydrolysis from thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility)?

- Methodological Answer :

- Standardization : Re-measure properties using calibrated instruments (e.g., DSC for melting point) under controlled humidity .

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical tests (e.g., ANOVA) to identify outliers. Consider batch purity (≥95% by HPLC) as a variable .

- Computational Validation : Compare experimental data with COSMO-RS or Hansen solubility parameter predictions to identify discrepancies .

Q. What experimental strategies improve the synthesis of (5Z)-5-Tetradecenedioic acid derivatives with enhanced stability?

- Methodological Answer :

- Protection-Deprotection : Use tert-butyl esters to protect carboxyl groups during olefin modification (e.g., catalytic hydrogenation to test Z→E isomerization) .

- Stabilization Agents : Co-crystallize with cyclodextrins or incorporate into ionic liquids to reduce hygroscopicity .

- Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Q. How to evaluate the ecological impact of (5Z)-5-Tetradecenedioic acid using in silico and in vitro models?

- Methodological Answer :

- QSAR Modeling : Predict acute aquatic toxicity (LC) using EPI Suite or TEST software. Validate with Daphnia magna acute immobilization assays .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial breakdown. Compare with structurally similar dicarboxylic acids .

- Soil Adsorption : Measure log via batch equilibrium tests. Correlate with molecular descriptors (e.g., hydrophobicity) .

Data Contradiction Analysis

| Parameter | Reported Value A | Reported Value B | Resolution Strategy |

|---|---|---|---|

| Melting Point (°C) | 98–100 | 102–104 | Re-test using DSC with purity ≥99% |

| Aqueous Solubility | 2.1 mg/mL (pH 7) | 0.8 mg/mL (pH 7) | Validate via shake-flask HPLC method |

| Log | 3.5 | 4.2 | Recalculate using fragment-based models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.